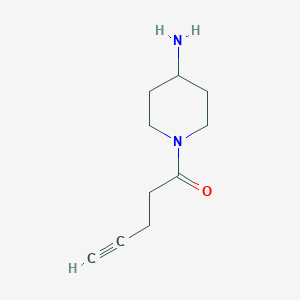

1-(4-Aminopiperidin-1-yl)pent-4-yn-1-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H16N2O |

|---|---|

Molecular Weight |

180.25 g/mol |

IUPAC Name |

1-(4-aminopiperidin-1-yl)pent-4-yn-1-one |

InChI |

InChI=1S/C10H16N2O/c1-2-3-4-10(13)12-7-5-9(11)6-8-12/h1,9H,3-8,11H2 |

InChI Key |

ZQPQJNMOMIWDJF-UHFFFAOYSA-N |

Canonical SMILES |

C#CCCC(=O)N1CCC(CC1)N |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 1 4 Aminopiperidin 1 Yl Pent 4 Yn 1 One and Analogues

Retrosynthetic Analysis of the Target Compound

A retrosynthetic analysis of 1-(4-aminopiperidin-1-yl)pent-4-yn-1-one reveals a logical disconnection at the amide bond. This disconnection breaks the target molecule into two primary synthons: a 4-aminopiperidine (B84694) unit and a pent-4-ynoic acid derivative. This strategy is advantageous as it allows for the independent synthesis and diversification of each fragment before the final coupling step. The formation of the amide bond is a well-established and reliable transformation in organic synthesis.

Figure 1: Retrosynthetic Disconnection of this compound

Synthesis of the 4-Aminopiperidine Core

The 4-aminopiperidine moiety is a prevalent structural motif in many biologically active compounds, leading to the development of numerous synthetic routes. nih.gov

Established Routes for Aminopiperidine Derivatives

The 4-aminopiperidine core is a key structural element found in a variety of bioactive molecules. nih.govacs.org Its synthesis has been approached through several established methods. A common and efficient method involves the reductive amination of N-substituted 4-piperidone (B1582916) derivatives. mdpi.com This approach allows for the introduction of a wide range of substituents on the piperidine (B6355638) nitrogen.

Another well-documented strategy starts from isonipecotate, utilizing a Curtius rearrangement as the key step to introduce the amino group at the 4-position. nih.gov This method also provides a pathway to 4-substituted-4-aminopiperidine derivatives through alkylation of the isonipecotate precursor. nih.gov Furthermore, syntheses starting from N-benzyl-pyridinium salts have been described, leading to cis-3-methyl-4-aminopiperidine derivatives via a regioselective ring opening of an epoxide intermediate.

The versatility of the 4-aminopiperidine scaffold has led to its use in the development of compounds targeting a range of biological activities, including M3 muscarinic antagonists and HCV assembly inhibitors. researchgate.netnih.gov

Stereoselective Synthesis Approaches for Chiral Aminopiperidines

The synthesis of chiral aminopiperidines, where the amino group or a substituent on the ring creates a stereocenter, is of significant interest for the development of stereospecific pharmaceuticals. Several stereoselective strategies have been developed to control the stereochemistry of the aminopiperidine core.

One approach involves the use of chiral auxiliaries. For instance, chiral N-tert-butanesulfinyl imines derived from 4-halobutanal can undergo stereodivergent allylation, followed by intramolecular cyclization to yield chiral pyrrolidines, a strategy that can be adapted for piperidine synthesis. nih.gov The choice of the chiral auxiliary and the reaction conditions can determine the absolute configuration of the newly formed stereocenter. nih.gov

Asymmetric catalysis offers another powerful tool for the enantioselective synthesis of chiral amines, including piperidine derivatives. acs.org Transition metal catalysts paired with chiral ligands can facilitate highly enantioselective hydrogenations of imines, enamines, and N-heteroarenes to produce chiral amines with high optical purity. acs.org For example, iridium-catalyzed asymmetric hydrogenation has been successfully employed in the synthesis of chiral piperidines. acs.org These methods are crucial for accessing specific enantiomers of complex molecules, such as the DPP-4 inhibitor BI 1356, which contains a chiral (R)-aminopiperidine moiety. nih.gov

Introduction of the Pent-4-ynoyl Moiety

The pent-4-ynoyl group is introduced in the final stages of the synthesis through the formation of an amide bond with the 4-aminopiperidine core. This requires the preparation of a suitable pent-4-ynoic acid derivative.

Synthesis of Pent-4-ynoic Acid Derivatives as Precursors

Pent-4-ynoic acid is a commercially available building block that can be synthesized through various methods. sigmaaldrich.comcymitquimica.com A common laboratory-scale synthesis involves the oxidation of 4-pentyn-1-ol (B147250) using an oxidizing agent like Jones' reagent (a mixture of chromic anhydride (B1165640) and sulfuric acid in acetone). chemicalbook.comchemicalbook.comgoogle.com The reaction proceeds by dissolving 4-pentyn-1-ol in acetone, cooling the solution, and then adding the Jones' reagent dropwise until the orange color persists, indicating the completion of the oxidation. chemicalbook.com

Alternative synthetic routes to pent-4-ynoic acid have also been reported. One method involves the reaction of a Grignard reagent derived from a 4-halogeno-1-trimethylsilyl-1-butyne with carbon dioxide, followed by desilylation. google.com Another approach starts from the sodium salt of dimethyl malonate and propargyl bromide, followed by hydrolysis and decarboxylation. google.com

For coupling with the aminopiperidine core, pent-4-ynoic acid is typically activated. This can be achieved by converting it to an acyl chloride, for example, by treatment with thionyl chloride or oxalyl chloride. Alternatively, it can be used directly in peptide coupling reactions with the aid of activating agents.

Coupling Reactions for Ketone and Amide Bond Formation

The formation of the amide bond between the 4-aminopiperidine core and the pent-4-ynoyl moiety is a critical step in the synthesis of the target compound. hepatochem.com This transformation is typically achieved using standard peptide coupling reagents. nih.gov These reagents activate the carboxylic acid of the pent-4-ynoic acid derivative, making it susceptible to nucleophilic attack by the primary amine of the 4-aminopiperidine.

Commonly used coupling reagents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP) to suppress side reactions and improve yields. nih.gov Other effective coupling agents include uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and phosphonium-based reagents. hepatochem.com

The choice of coupling reagent and reaction conditions, such as solvent and temperature, can be optimized to ensure high yields and purity of the final product. nih.gov For instance, a protocol using EDC and DMAP with a catalytic amount of HOBt in acetonitrile (B52724) has been shown to be effective for the amidation of electron-deficient amines. nih.gov These methods are generally high-yielding and tolerant of a wide range of functional groups, making them well-suited for the final step in the synthesis of this compound and its analogues.

Interactive Data Tables

Table 1: Common Coupling Reagents for Amide Bond Formation

| Reagent | Full Name | Additives | Key Features |

| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | HOBt, DMAP | Water-soluble carbodiimide, easy workup. nih.gov |

| DCC | Dicyclohexylcarbodiimide | HOBt, DMAP | Commonly used in peptide synthesis, forms a urea (B33335) byproduct. |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | DIPEA | Fast reaction rates, effective for hindered amines. nih.gov |

| TBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate | DIPEA | Used in automated peptide synthesis. |

Table 2: Synthetic Routes to Key Intermediates

| Intermediate | Starting Material | Key Reaction | Reference |

| 4-Aminopiperidine | N-substituted 4-piperidone | Reductive Amination | mdpi.com |

| 4-Aminopiperidine | Isonipecotate | Curtius Rearrangement | nih.gov |

| Pent-4-ynoic Acid | 4-Pentyn-1-ol | Jones Oxidation | chemicalbook.com |

| Pent-4-ynoic Acid | 4-Halogeno-1-trimethylsilyl-1-butyne | Grignard Reaction | google.com |

Protecting Group Strategies for Selective Functionalization

The structure of this compound is characterized by the 4-aminopiperidine core, which possesses two distinct nitrogen atoms: a primary exocyclic amino group and a secondary endocyclic amine within the piperidine ring. Both of these sites are nucleophilic and can participate in acylation reactions. To achieve the desired regioselectivity, where the pent-4-ynoyl group is attached exclusively to the ring nitrogen, a protecting group strategy is essential. libretexts.org This involves temporarily masking the more reactive primary amino group to prevent its participation in the amide bond formation.

The most commonly employed protecting group for the primary amino function in the synthesis of 4-aminopiperidine derivatives is the tert-butyloxycarbonyl (Boc) group. nih.gov The Boc group is introduced by reacting the primary amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) under basic conditions. This transformation yields tert-butyl (piperidin-4-yl)carbamate. The presence of the bulky Boc group sterically and electronically deactivates the primary amine, thereby allowing for the selective acylation of the secondary piperidine nitrogen. libretexts.orgnih.gov

Following the successful acylation of the piperidine nitrogen, the Boc group can be efficiently removed under acidic conditions. Reagents such as trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or hydrogen chloride (HCl) in dioxane are typically used for this deprotection step, regenerating the primary amino group to yield the final product. nih.govmdpi.com

Table 1: Protecting Groups for Selective Functionalization of 4-Aminopiperidine

| Protecting Group | Chemical Name | Introduction Reagent(s) | Removal Conditions | Key Features & References |

| Boc | tert-Butyloxycarbonyl | Di-tert-butyl dicarbonate (Boc₂O), base (e.g., NEt₃) | Trifluoroacetic acid (TFA) in DCM; 4N HCl in dioxane | Widely used, stable to many reaction conditions, easily removed with strong acid. nih.govmdpi.com |

| Cbz | Benzyloxycarbonyl | Benzyl chloroformate (Cbz-Cl), base | Catalytic hydrogenolysis (e.g., H₂, Pd/C) | Stable to acidic and basic conditions; removed under neutral conditions. google.com |

| Trt | Triphenylmethyl | Triphenylmethyl chloride (Trityl chloride), base | Mild acid (e.g., TFA, HBr/AcOH) | Bulky group, removed under very mild acidic conditions. creative-peptides.com |

Development of Novel Synthetic Pathways for the Compound

A standard and effective pathway commences with a protected 4-aminopiperidine derivative, such as tert-butyl (piperidin-4-yl)carbamate. This intermediate is then coupled with pent-4-ynoic acid. The direct amidation of a carboxylic acid and an amine typically requires the use of a coupling agent to activate the carboxylic acid, facilitating the nucleophilic attack by the amine. A variety of modern peptide coupling reagents have been developed for this purpose, offering high yields, mild reaction conditions, and suppression of side reactions like racemization (though not a concern for this achiral product). arkat-usa.org

Commonly used coupling agents include phosphonium (B103445) salts like BOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyBOP (benzotriazol-1-yloxytri(pyrrolidino)phosphonium hexafluorophosphate), as well as uronium salts such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). arkat-usa.orgmdpi.com These reagents, often used in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) or N-ethylmorpholine (NEM), convert the carboxylic acid into a highly reactive activated ester in situ, which then readily reacts with the amine. nih.govarkat-usa.org An alternative is the use of carbodiimides, such as 1,1'-carbonyldiimidazole (B1668759) (CDI), which also serve to activate the carboxylic acid for amidation. mdpi.com

Recent advances in synthetic methodology have also explored the direct amidation of carboxylic acids and amines without the need for stoichiometric activating agents, which generate significant byproducts. For instance, catalytic methods using Lewis acids like titanium tetrafluoride (TiF₄) have been shown to promote direct amide bond formation at elevated temperatures, representing a greener and more atom-economical approach. researchgate.net

Table 2: Comparison of Amide Coupling Strategies

| Method | Coupling Reagent(s) | Typical Conditions | Advantages | Disadvantages & References |

| Uronium/Phosphonium Salts | HATU, HBTU, PyBOP | DIPEA or NEM, DMF or DCM, Room Temp | High yields, fast reaction times, low epimerization risk. nih.govarkat-usa.orgmdpi.com | High cost, generates stoichiometric waste. |

| Carbodiimides | CDI | DCM or THF, Room Temp | Readily available, simple workup. mdpi.com | Can be less reactive for hindered amines. |

| Catalytic Direct Amidation | TiF₄ (catalytic) | Toluene, Reflux | Atom economical, avoids stoichiometric activators. | Requires high temperatures, may have limited substrate scope. researchgate.net |

Chemical Reactivity and Functional Group Transformations of 1 4 Aminopiperidin 1 Yl Pent 4 Yn 1 One

Reactivity of the Terminal Alkyne Moiety

The terminal alkyne is a highly versatile functional group, participating in a range of carbon-carbon and carbon-heteroatom bond-forming reactions. Its linear geometry and the acidity of the terminal proton allow for unique reactivity.

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click" chemistry, renowned for its high efficiency, selectivity, and biocompatibility. This reaction involves the coupling of a terminal alkyne, such as the one present in 1-(4-aminopiperidin-1-yl)pent-4-yn-1-one, with an organic azide (B81097) to form a stable 1,2,3-triazole ring. This transformation is widely employed in the synthesis of complex molecules, including bioconjugates and PROTACs (Proteolysis Targeting Chimeras), where the alkyne-bearing fragment can be reliably linked to another molecule of interest.

The reaction is typically catalyzed by a copper(I) species, which can be generated in situ from a copper(II) salt (e.g., copper(II) sulfate) in the presence of a reducing agent like sodium ascorbate.

Table 1: Typical Components for CuAAC Reaction of this compound

| Component | Example | Purpose |

| Alkyne | This compound | The substrate providing the alkyne functionality. |

| Azide | An organic azide (R-N₃) | The coupling partner. |

| Copper(I) Catalyst | Generated from CuSO₄ and Sodium Ascorbate | Catalyzes the cycloaddition. |

| Ligand | Tris(benzyltriazolylmethyl)amine (TBTA) | Stabilizes the Cu(I) oxidation state and improves reaction kinetics. |

| Solvent | t-Butanol/H₂O, DMF, DMSO | To dissolve reactants and facilitate the reaction. |

Beyond the well-known CuAAC, the terminal alkyne of this compound can theoretically participate in other cycloaddition reactions. For instance, [2+2] cycloadditions with alkenes, often photochemically induced, could yield cyclobutene (B1205218) derivatives. [2+2] cycloaddition-retro-electrocyclization reactions of alkynes with ynamines have been used to synthesize substituted aminopyridines. researchgate.net Similarly, other [3+2] cycloadditions with 1,3-dipoles like nitrile oxides or azomethine ylides can provide access to five-membered heterocyclic rings such as isoxazoles and pyrrolines, respectively. The Diels-Alder reaction, a [4+2] cycloaddition, typically involves the reaction of a conjugated diene with a dienophile. youtube.comyoutube.com While simple alkynes are generally less reactive dienophiles compared to alkenes, the reaction can be facilitated by electron-withdrawing groups or under high pressure or thermal conditions. youtube.comyoutube.com These cycloaddition pathways expand the synthetic utility of the alkyne moiety, although specific examples utilizing this compound are not extensively documented in the literature. The feasibility of these reactions is governed by Frontier Molecular Orbital (FMO) theory, which dictates that the symmetry of the highest occupied molecular orbital (HOMO) of one component must match the symmetry of the lowest unoccupied molecular orbital (LUMO) of the other for the reaction to be thermally allowed in a suprafacial-suprafacial manner. youtube.comyoutube.comyoutube.com

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C bond formation. The terminal alkyne of this compound is an excellent substrate for these transformations.

The Sonogashira coupling involves the reaction of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base. libretexts.orgorganic-chemistry.org This reaction is highly efficient for creating arylalkynes and conjugated enynes. libretexts.orgorganic-chemistry.org For this compound, a Sonogashira coupling would link the pentynoyl moiety to an aromatic or vinylic group, significantly increasing molecular complexity. While various palladium catalysts can be used, Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are common. libretexts.orgscirp.org The reaction is also possible under copper-free conditions, sometimes utilizing nickel catalysts. nih.gov

The Heck reaction couples the terminal alkyne with an aryl or vinyl halide, similar to the Sonogashira reaction but typically without a copper co-catalyst and under different conditions. libretexts.orgyoutube.com The reaction leads to the formation of a substituted alkene. libretexts.org The intramolecular Heck reaction is particularly efficient for forming cyclic structures. libretexts.orgyoutube.com While the intermolecular Heck reaction of alkynes is less common than with alkenes, it provides a viable route for the synthesis of disubstituted alkenes. The reaction mechanism generally involves the oxidative addition of the halide to a Pd(0) species, followed by migratory insertion of the alkyne and subsequent reductive elimination. youtube.com

Table 2: Typical Conditions for Palladium-Catalyzed Cross-Coupling of the Alkyne Moiety

| Reaction | Catalyst | Co-catalyst / Ligand | Base | Solvent |

| Sonogashira | Pd(PPh₃)₂Cl₂, Pd(CF₃COO)₂ scirp.org | CuI, PPh₃ scirp.org | Et₃N, Piperidine (B6355638) libretexts.org | DMF, THF |

| Heck | Pd(OAc)₂ beilstein-journals.org | PPh₃, Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium researchgate.net | Et₃N, K₂CO₃ researchgate.net | DMF, DMAc beilstein-journals.org |

Reactivity of the Primary Amine Group

The primary amine on the 4-position of the piperidine ring is a potent nucleophile and a base, allowing for a variety of functional group transformations.

The primary amine of this compound readily undergoes acylation with a variety of acylating agents such as acyl chlorides, anhydrides, and activated esters. This reaction forms a stable amide bond and is a common strategy for attaching this building block to other molecules. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the acid byproduct.

Alkylation of the primary amine can be achieved using alkyl halides or through other methods. nih.gov This introduces an alkyl group onto the nitrogen, forming a secondary amine. nih.gov While direct alkylation can sometimes lead to over-alkylation, yielding tertiary amines or even quaternary ammonium (B1175870) salts, reaction conditions can be controlled to favor mono-alkylation. nih.gov

Table 3: Common Electrophiles for Amine Functionalization

| Reaction Type | Electrophile Class | Specific Example | Product Functional Group |

| Acylation | Acyl Halide | Benzoyl chloride nih.gov | Amide |

| Acid Anhydride (B1165640) | Acetic anhydride | Amide | |

| Sulfonyl Halide | Benzenesulfonyl chloride nih.gov | Sulfonamide | |

| Alkylation | Alkyl Halide | Methyl iodide | Secondary Amine |

The primary amine can react with aldehydes or ketones to form an imine , also known as a Schiff base. wikipedia.orglibretexts.org This reaction is typically reversible and is often carried out under conditions where water is removed to drive the equilibrium towards the imine product. wikipedia.orglibretexts.org The formation of the C=N double bond proceeds through a hemiaminal intermediate. wikipedia.orgmasterorganicchemistry.com

Reductive amination is a powerful method for forming C-N bonds and involves the in situ formation of an imine followed by its reduction to a secondary amine. libretexts.orgorganic-chemistry.org This one-pot procedure is highly efficient and avoids the issue of over-alkylation often seen in direct alkylation with alkyl halides. nih.govlibretexts.org A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly common as they are mild enough not to reduce the starting aldehyde or ketone. libretexts.orglibretexts.orgyoutube.com

Table 4: Reagents for Reductive Amination of the Primary Amine

| Carbonyl Compound | Reducing Agent | Solvent |

| Aldehyde (e.g., Benzaldehyde) | Sodium cyanoborohydride (NaBH₃CN) libretexts.org | Methanol |

| Ketone (e.g., Acetone) | Sodium triacetoxyborohydride (NaBH(OAc)₃) nih.gov | Dichloroethane (DCE) nih.gov |

| Aldehyde (e.g., 2-phenyl acetaldehyde) nih.gov | Borane-trimethylamine | Methanol |

Urea (B33335) and Thiourea (B124793) Formation

The primary amine at the C4 position of the piperidine ring is a highly reactive nucleophile, readily participating in addition reactions with electrophilic partners. This reactivity is fundamental for the synthesis of urea and thiourea derivatives, which are privileged structures in medicinal chemistry due to their ability to form stable hydrogen bond networks with biological targets. nih.govorganic-chemistry.org

The formation of ureas from this compound can be achieved by reacting the primary amine with an appropriate isocyanate (R-N=C=O). nih.gov The lone pair of the nitrogen atom attacks the electrophilic carbon of the isocyanate, leading to the formation of a urea linkage. Similarly, thioureas can be synthesized by reacting the primary amine with an isothiocyanate (R-N=C=S). researchgate.net The reaction with isothiocyanates is analogous to that with isocyanates, with the sulfur atom replacing the oxygen in the final product. organic-chemistry.org

The primary amine is significantly more nucleophilic than the tertiary amide nitrogen, ensuring high chemoselectivity for these reactions. researchgate.net Various methods have been developed for the synthesis of ureas and thioureas from primary amines, including ultrasound-mediated synthesis and reactions using reagents like carbon disulfide. nih.govorganic-chemistry.org

Table 1: Urea and Thiourea Formation Reactions This table presents hypothetical reactions based on established chemical principles for the derivatization of primary amines.

| Reagent | Product Type | General Reaction |

| Isocyanate (R-N=C=O) | Urea | Amine attacks the carbonyl carbon of the isocyanate. |

| Isothiocyanate (R-N=C=S) | Thiourea | Amine attacks the thiocarbonyl carbon of the isothiocyanate. |

Reactivity of the Amide Ketone Functionality

The amide group within the N-acylpiperidine structure of this compound is a robust functional group. Its reactivity is influenced by the delocalization of the nitrogen lone pair into the carbonyl group, which imparts significant stability. masterorganicchemistry.com However, under appropriate conditions, this amide bond can undergo several key transformations.

Hydrolysis and Transamidation Reactions

Hydrolysis: The hydrolysis of the amide bond to yield 4-aminopiperidine (B84694) and pent-4-ynoic acid typically requires harsh conditions, such as prolonged heating in the presence of strong acids or bases. researchgate.net This is due to the stability of the amide bond, where the hydroxide (B78521) or hydronium ion must overcome a significant activation barrier to initiate nucleophilic attack at the carbonyl carbon. researchgate.net The stability of the N-acylpiperidine is comparable to other cyclic amides, such as N-acyl-glutarimides. rsc.org

Transamidation: Transamidation offers a pathway to exchange the pent-4-ynoyl group for a different acyl group without proceeding through the free amine. This transformation is synthetically valuable for diversifying the scaffold. Transamidation of N-acylpiperidines can be challenging but can be achieved using specific catalysts or by activating the amide bond. researchgate.net For instance, metal-free transamidation protocols have been developed for N-acyl-2-piperidinones, which are structurally related. researchgate.net Lewis acid catalysis can also facilitate the acyl transfer to another amine. organic-chemistry.org

Reduction to Amine or Alcohol Derivatives

The amide carbonyl can be reduced to either a methylene (B1212753) group (amine) or a hydroxyl group (alcohol), depending on the reducing agent and reaction conditions.

Reduction to Amine: Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), are capable of reducing the amide to the corresponding tertiary amine, yielding 1-(pent-4-yn-1-yl)piperidin-4-amine. This transformation is a standard method for converting amides to amines.

Reduction to Alcohol: The reduction of the amide to an alcohol is a less common transformation but can be achieved under specific conditions. This would result in the formation of a hemiaminal-like intermediate which would likely be unstable. A more plausible reduction would be the selective reduction of the ketone portion of the pent-4-yn-1-one moiety to a secondary alcohol, which would require a chemoselective reducing agent that does not affect the amide or the alkyne.

Table 2: Reactions of the Amide Ketone Functionality This table outlines hypothetical reactions based on established chemical principles for N-acylpiperidines.

| Reaction Type | Reagents and Conditions | Product |

| Hydrolysis | Strong acid or base, heat | 4-Aminopiperidine and pent-4-ynoic acid |

| Transamidation | Amine, catalyst (e.g., Lewis acid) | New N-acylated 4-aminopiperidine |

| Reduction to Amine | Strong reducing agent (e.g., LiAlH₄) | 1-(Pent-4-yn-1-yl)piperidin-4-amine |

Multi-site Derivatization and Scaffold Decoration Strategies

The presence of three distinct functional groups on the this compound scaffold allows for complex and controlled multi-site derivatization. The differential reactivity of the primary amine, the amide, and the alkyne enables sequential or orthogonal chemical modifications.

The primary amine can be selectively functionalized first due to its high nucleophilicity. researchgate.netnih.gov For example, it can be acylated or converted to a urea or thiourea as previously discussed. The resulting product, with a modified amine, can then undergo further reactions at the alkyne or amide position.

The terminal alkyne is a versatile handle for a variety of transformations, most notably copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click" reaction, to form triazoles. nih.gov This reaction is highly efficient and orthogonal to many other functional groups, making it ideal for late-stage diversification. nih.gov The alkyne can also participate in Sonogashira coupling reactions, hydroamination, and other metal-catalyzed transformations. nih.govnih.gov

A potential strategy for scaffold decoration could involve:

Selective N-functionalization: Reaction of the primary amine with an electrophile (e.g., isocyanate, acyl chloride).

Alkyne modification: Subsequent "click" reaction or Sonogashira coupling at the terminal alkyne.

Amide transformation: Finally, hydrolysis or reduction of the amide bond if further modification is desired.

This step-wise approach, leveraging the unique reactivity of each functional group, allows for the systematic construction of complex molecules from this versatile starting material. nih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Methodologies for Systematic SAR and SPR Elucidation

The systematic elucidation of SAR and SPR for novel compounds like "1-(4-Aminopiperidin-1-yl)pent-4-yn-1-one" involves a multi-faceted approach combining synthetic chemistry, biological evaluation, and computational modeling. Key methodologies include:

Combinatorial Chemistry and Library Synthesis: The generation of a library of analogs is a cornerstone of SAR studies. For "this compound," this would involve the systematic modification of its three main components: the piperidine (B6355638) ring, the aminopiperidine moiety, and the pentanoyl-alkyne chain. Techniques such as parallel synthesis can be employed to efficiently create a diverse set of compounds for screening. mdpi.com

In Vitro Biological Assays: A battery of in vitro assays is essential to determine the biological activity of the synthesized analogs. These assays are chosen based on the therapeutic target of interest. For instance, if the compound is being investigated as an enzyme inhibitor, assays to determine the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) would be performed. nih.gov

Computational Modeling and Docking Studies: Molecular modeling techniques are invaluable for predicting how analogs will interact with their biological target. Docking simulations can provide insights into the binding modes of the compounds and help to rationalize observed SAR trends. mdpi.com Field-based QSAR models can also be developed to identify the key molecular features responsible for activity. mdpi.com

A representative workflow for the SAR and SPR elucidation of "this compound" is depicted in the table below.

| Step | Methodology | Objective |

| 1 | Library Synthesis | Generate a diverse set of analogs by modifying the piperidine ring, amine position, and pentanoyl-alkyne chain. |

| 2 | In Vitro Screening | Determine the biological activity (e.g., IC50) of the synthesized analogs against the target of interest. |

| 3 | SAR Analysis | Identify key structural features that are critical for activity and selectivity. |

| 4 | Physicochemical Profiling | Measure properties like LogP, solubility, and metabolic stability to establish SPR. |

| 5 | Computational Modeling | Use docking and QSAR to rationalize SAR data and guide the design of the next generation of analogs. |

Conformational Analysis and its Influence on Molecular Recognition

The three-dimensional conformation of "this compound" plays a pivotal role in its ability to bind to its biological target. The piperidine ring typically adopts a chair conformation, and the orientation of the substituents on this ring can significantly impact molecular recognition.

The relative orientation of the 4-amino group and the N-acyl chain is of particular importance. In the chair conformation, the amino group can exist in either an axial or equatorial position. The preferred orientation will depend on the steric and electronic interactions with the binding pocket of the target protein. Computational studies, such as conformational searches and molecular dynamics simulations, can be used to predict the low-energy conformations of the molecule and how these conformations might interact with a target.

Impact of Substitutions on the Piperidine Ring on Activity Profiles

Modifications to the piperidine ring can have a profound effect on the biological activity of "this compound." The nature, size, and position of substituents can influence binding affinity, selectivity, and pharmacokinetic properties.

Systematic variation of substituents on the piperidine ring can lead to the identification of key interaction points with the target. For instance, the introduction of small alkyl groups or polar functional groups at different positions on the ring can probe the steric and electronic requirements of the binding site. In related series of piperidine-containing inhibitors, altering the size or polarity of the piperidine ring has been shown to severely diminish activity, highlighting the specific requirements of the binding pocket. researchgate.netnih.gov

The following table illustrates a hypothetical SAR study on the piperidine ring of a related analog series.

| Compound | R1 | R2 | Biological Activity (IC50, nM) |

| Analog 1 | H | H | 150 |

| Analog 2 | 3-Me | H | 250 |

| Analog 3 | 4-Me | H | 90 |

| Analog 4 | H | 4-OH | 120 |

| Analog 5 | H | 4-F | 85 |

Data is hypothetical and for illustrative purposes only.

Role of the Amine Group's Position and Derivatization in Molecular Interactions

The 4-amino group on the piperidine ring is a key functional group that is likely involved in crucial hydrogen bonding interactions with the target protein. The position of this amine group is critical, as moving it to the 2- or 3-position would significantly alter the geometry of these interactions and likely impact biological activity.

Derivatization of the amino group, such as through acylation or alkylation, can also be used to probe the binding pocket. For example, converting the primary amine to a secondary or tertiary amine can provide information about the space available in the binding site and the tolerance for additional bulk. In a study on 4-aminopiperidines as antifungal agents, derivatization of the amino group was a key strategy in the synthesis of a library of compounds. mdpi.com

Influence of the Alkyne and Pentanoyl Moieties on Binding and Reactivity

The pent-4-yn-1-one moiety of "this compound" serves multiple purposes. The pentanoyl linker provides a specific length and flexibility, allowing the piperidine ring to orient itself optimally within the binding site. The terminal alkyne group is a particularly interesting feature. Alkynes are known to be present in a number of human therapeutics and can participate in various types of interactions. researchgate.net

In some cases, terminal alkynes can act as covalent inhibitors by reacting with nucleophilic residues, such as cysteine, in the active site of an enzyme. nih.govuniversiteitleiden.nl This irreversible binding can lead to potent and long-lasting inhibition. The reactivity of the alkyne can be modulated by the surrounding chemical environment. The presence of the carbonyl group in the pentanoyl chain may influence the electrophilicity of the alkyne.

The table below shows hypothetical data for analogs with modifications to the pentanoyl-alkyne chain.

| Compound | Chain Modification | Biological Activity (IC50, nM) |

| Parent Compound | pent-4-yn-1-one | 150 |

| Analog 6 | but-3-yn-1-one | 300 |

| Analog 7 | hex-5-yn-1-one | 200 |

| Analog 8 | pent-4-en-1-one | 500 |

| Analog 9 | pentan-1-one | >1000 |

Data is hypothetical and for illustrative purposes only.

Stereochemical Effects on Biological Activity and Selectivity

Chirality can have a significant impact on the biological activity of drugs, as enantiomers can exhibit different pharmacological and toxicological profiles. mdpi.com For "this compound," stereocenters can be introduced on the piperidine ring or the pentanoyl chain.

The synthesis of single enantiomers and the evaluation of their biological activity is a critical step in drug development. google.com It is often the case that one enantiomer is significantly more active than the other, as it fits more precisely into the chiral binding site of the target protein. For example, in a series of DPP-4 inhibitors, the (R)-aminopiperidinyl derivative was found to be highly potent and selective. nih.gov The evaluation of the stereochemical effects on the activity of "this compound" would be essential for optimizing its therapeutic potential.

Design Principles for Lead Optimization Based on SAR Data

Based on the SAR and SPR data gathered, a set of design principles can be formulated for the lead optimization of "this compound." These principles would guide the synthesis of new analogs with improved potency, selectivity, and pharmacokinetic properties.

Key design principles might include:

Maintaining the 4-aminopiperidine (B84694) core: The 4-amino group and its position on the piperidine ring appear to be crucial for activity.

Exploring substitutions on the piperidine ring: Small, non-polar substituents at the 4-position of the piperidine ring may enhance activity.

Optimizing the linker length: The five-carbon linker appears to be optimal, but minor variations could be explored.

Leveraging the alkyne moiety: The terminal alkyne is a key feature that could be exploited for covalent inhibition or other specific interactions.

Investigating stereochemistry: The synthesis and evaluation of single enantiomers is crucial to identify the more active stereoisomer.

By systematically applying these design principles, it should be possible to develop more potent and selective analogs of "this compound" with improved therapeutic potential.

Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal for understanding the electronic structure and reactivity of a molecule. For 1-(4-Aminopiperidin-1-yl)pent-4-yn-1-one, these calculations can elucidate fundamental properties that govern its behavior in a biological system.

Detailed research findings from hypothetical quantum chemical calculations could involve mapping the molecular electrostatic potential (MEP) to identify regions susceptible to electrophilic and nucleophilic attack. The terminal alkyne and the carbonyl group would likely be identified as electron-rich regions, while the amino group would be a primary site for protonation. The distribution of HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies can predict the molecule's kinetic stability and its propensity to participate in chemical reactions. A smaller HOMO-LUMO gap would suggest higher reactivity.

Table 1: Hypothetical Quantum Chemical Properties of this compound

| Property | Calculated Value | Interpretation |

| HOMO Energy | -6.5 eV | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | -1.2 eV | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 5.3 eV | Suggests moderate kinetic stability. |

| Dipole Moment | 3.2 D | Indicates a polar molecule with asymmetric charge distribution. |

| Molecular Electrostatic Potential (MEP) Minima | -0.045 a.u. (near carbonyl oxygen) | Predicts a likely site for electrophilic attack or hydrogen bond donation. |

| Molecular Electrostatic Potential (MEP) Maxima | +0.028 a.u. (near amino group hydrogen) | Predicts a likely site for nucleophilic attack or hydrogen bond acceptance. |

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of drug discovery, it is frequently used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein.

For this compound, docking simulations would be performed against a specific biological target, for instance, a kinase or a receptor implicated in a disease pathway. The results would reveal potential binding poses and key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking. The amino group of the piperidine (B6355638) ring and the carbonyl oxygen are likely to form crucial hydrogen bonds with residues in a protein's active site. The terminal alkyne could potentially engage in interactions with specific residues or act as a reactive handle for covalent inhibition.

Table 2: Hypothetical Molecular Docking Results for this compound with a Putative Kinase Target

| Parameter | Result | Significance |

| Binding Affinity (ΔG) | -8.5 kcal/mol | Predicts a strong and favorable binding interaction. |

| Key Hydrogen Bonds | Amino group with Asp145; Carbonyl oxygen with Lys72 | These interactions are critical for anchoring the ligand in the binding pocket. |

| Hydrophobic Interactions | Piperidine ring with Val55, Leu128; Pentynyl chain with Phe143 | These interactions contribute to the overall binding stability. |

| Predicted Inhibition Constant (Ki) | 1.2 µM | Suggests the potential for the compound to act as an inhibitor at micromolar concentrations. |

Molecular Dynamics Simulations for Conformational Sampling and Binding Dynamics

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, offering a more realistic picture of conformational flexibility and binding stability than static docking models. nih.gov An MD simulation of this compound, both in solution and when bound to a target protein, would be highly informative.

In an aqueous environment, MD simulations can explore the conformational landscape of the molecule, identifying the most stable conformations of the piperidine ring (chair, boat, twist-boat) and the orientation of the pentynyl and amino substituents. When complexed with a protein, MD simulations can assess the stability of the docked pose over time. Analysis of the root-mean-square deviation (RMSD) of the ligand and protein backbone can confirm a stable binding mode. Furthermore, MD can reveal subtle changes in protein conformation upon ligand binding and the role of water molecules in mediating interactions.

Table 3: Hypothetical Molecular Dynamics Simulation Parameters and Key Findings

| Parameter | Value/Observation | Implication |

| Simulation Time | 100 ns | Sufficient to assess the stability of the ligand-protein complex. |

| Ligand RMSD | 1.5 Å (average) | Indicates stable binding within the active site without significant deviation. |

| Protein Backbone RMSD | 2.0 Å (average) | Shows that the overall protein structure is not destabilized by ligand binding. |

| Key Interaction Persistence | Hydrogen bonds with Asp145 and Lys72 maintained for >90% of simulation time | Confirms the critical role of these interactions in stable binding. |

| Conformational Analysis | Piperidine ring predominantly in a chair conformation | This is the lowest energy and most stable conformation. |

Pharmacophore Modeling and Virtual Screening Applications

A pharmacophore model is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. nih.gov These features typically include hydrogen bond donors and acceptors, hydrophobic regions, and charged groups. researchgate.net

A pharmacophore model could be developed based on the docked conformation of this compound or from a set of known active compounds for a particular target. nih.gov This model, comprising features like a hydrogen bond donor (amino group), a hydrogen bond acceptor (carbonyl oxygen), and a hydrophobic feature (piperidine ring), could then be used as a 3D query to screen large chemical databases for other compounds with similar features arranged in the same spatial orientation. researchgate.netmdpi.com This virtual screening approach can rapidly identify novel scaffolds with a high probability of being active against the target of interest. mdpi.com

Table 4: Hypothetical Pharmacophore Model Features for this compound

| Feature | Location | Role in Binding |

| Hydrogen Bond Donor (HBD) | Amino group on the piperidine ring | Essential for interaction with acidic residues (e.g., Asp, Glu). |

| Hydrogen Bond Acceptor (HBA) | Carbonyl oxygen of the pentynone moiety | Crucial for interacting with donor residues (e.g., Lys, Arg). |

| Hydrophobic (HY) | Piperidine ring and aliphatic part of the pentynyl chain | Important for van der Waals interactions in hydrophobic pockets. |

| Positive Ionizable (PI) | Amino group (at physiological pH) | Can form salt bridges with negatively charged residues. |

Quantitative Structure-Activity Relationship (QSAR) Studies for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) studies aim to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By analyzing a dataset of related compounds with known activities, a QSAR model can be developed to predict the activity of new, untested molecules.

For a series of analogs of this compound, a QSAR study would involve calculating a wide range of molecular descriptors (e.g., physicochemical, topological, and electronic). Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to create a predictive model. This model could guide the synthesis of new derivatives by highlighting which structural modifications are likely to enhance biological activity. For instance, a QSAR model might reveal that increasing the hydrophobicity of a particular substituent positively correlates with activity.

Table 5: Hypothetical QSAR Model for a Series of this compound Analogs

| Descriptor | Coefficient | Interpretation |

| LogP (Lipophilicity) | +0.45 | Increased lipophilicity is predicted to increase activity. |

| Topological Polar Surface Area (TPSA) | -0.21 | Lower TPSA (less polarity) is predicted to enhance activity. |

| Number of Rotatable Bonds | -0.15 | Increased flexibility is predicted to slightly decrease activity. |

| Model Statistics | ||

| R² (Goodness of fit) | 0.85 | The model explains 85% of the variance in the observed activity. |

| Q² (Predictive ability) | 0.72 | The model has good predictive power for new compounds. |

In Silico Analysis of Reactivity and Stability

Computational methods can also be employed to predict the chemical reactivity and metabolic stability of this compound. The terminal alkyne is a key functional group that could be susceptible to metabolic transformations. For example, it could undergo oxidation or hydration reactions mediated by cytochrome P450 enzymes.

In silico tools can predict sites of metabolism by identifying atoms that are most likely to be oxidized. The reactivity of the alkyne could also be leveraged for targeted covalent inhibition, where it forms a permanent bond with a specific residue (e.g., cysteine) in the target protein's active site. Computational analysis can help predict the likelihood and mechanism of such a covalent reaction. Furthermore, the stability of the amide bond can be assessed under various pH conditions to predict its susceptibility to hydrolysis.

Table 6: Hypothetical In Silico Reactivity and Stability Predictions

| Property | Predicted Outcome | Potential Consequence |

| Site of Metabolism Prediction | Terminal alkyne, carbon adjacent to the piperidine nitrogen | These are likely points of metabolic transformation, affecting the compound's half-life. |

| Covalent Target Prediction | Cysteine, Serine | The alkyne may act as a Michael acceptor after activation, forming a covalent bond. |

| Amide Bond Stability | Stable at neutral pH, potential for hydrolysis at extreme pH | Indicates good stability under physiological conditions. |

| pKa Prediction (Amino Group) | 9.5 | The amino group will be protonated at physiological pH, influencing solubility and interactions. |

Applications in Chemical Biology and Drug Discovery Research

Exploration as a Chemical Probe for Biological Processes

The distinct functionalities within 1-(4-Aminopiperidin-1-yl)pent-4-yn-1-one make it an ideal candidate for development as a chemical probe. The terminal alkyne group is a key feature, enabling its use in "click chemistry," a set of biocompatible reactions that allow for the efficient and specific labeling of biomolecules. This allows researchers to attach reporter tags, such as fluorescent dyes or biotin (B1667282), to the compound. Once functionalized, these probes can be used to investigate the interactions of molecules containing the 4-aminopiperidine (B84694) scaffold with their biological targets within a cellular environment. The primary amino group on the piperidine (B6355638) ring can also be modified to introduce functionalities that can interact with specific cellular components, further enhancing its utility as a probe to elucidate complex biological processes.

Utility as a Molecular Building Block for Biologically Relevant Architectures

In the realm of medicinal chemistry, this compound serves as a valuable molecular building block for the synthesis of more complex and biologically active molecules. The 4-aminopiperidine scaffold is a common motif in many approved drugs and clinical candidates, recognized for its ability to impart favorable pharmacokinetic properties. The presence of both a reactive primary amine and a terminal alkyne allows for orthogonal chemical modifications. This means that either functional group can be selectively reacted without affecting the other, providing chemists with a powerful tool to construct diverse molecular architectures and libraries of compounds for screening purposes. The ability to be readily incorporated into larger molecules makes it a key component in the synthesis of novel therapeutic agents. For instance, the 4-aminopiperidine moiety can be a central scaffold to which various substituents are attached to explore structure-activity relationships (SAR).

| Feature | Chemical Group | Synthetic Utility |

| Core Scaffold | 4-Aminopiperidine | Introduction of favorable pharmacokinetic properties |

| Reactive Handle 1 | Primary Amine | Amide bond formation, reductive amination |

| Reactive Handle 2 | Terminal Alkyne | Click chemistry, Sonogashira coupling |

Development of Bioconjugates and Activity-Based Probes via Click Chemistry

The terminal alkyne in this compound is particularly amenable to copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This reaction's high efficiency, specificity, and biocompatibility make it an excellent method for creating bioconjugates. For example, the compound can be linked to proteins, nucleic acids, or other biomolecules that have been modified to contain an azide (B81097) group. This strategy is central to the development of activity-based probes (ABPs), which are used to study enzyme function and identify new drug targets. An ABP based on this scaffold could be designed to covalently bind to the active site of a target enzyme, with the alkyne serving as a handle for subsequent fluorescent labeling or enrichment for proteomic analysis.

Scaffold Hopping and Bioisosteric Replacement Strategies in Ligand Design

Scaffold hopping and bioisosteric replacement are key strategies in drug design aimed at discovering new chemical entities with improved properties. nih.gov Bioisosteric replacement involves substituting one functional group or scaffold with another that has similar physical or chemical properties, often to enhance potency, improve metabolic stability, or reduce toxicity. nih.govresearchgate.net The 4-aminopiperidine core of this compound can be considered a bioisosteric replacement for other cyclic amines or even acyclic linkers in known bioactive molecules.

Scaffold hopping, a more significant structural change, involves replacing the central core of a molecule while retaining the spatial arrangement of key interacting groups. nih.gov Medicinal chemists can use the this compound scaffold as a novel core to mimic the functionality of a known ligand, potentially leading to new intellectual property and compounds with a different side-effect profile. The versatility of this compound allows for its use in generating libraries of molecules for screening, where the core scaffold is systematically varied to explore new chemical space. uel.ac.uk

| Strategy | Description | Application to this compound |

| Bioisosteric Replacement | Swapping functional groups with others having similar biological properties. nih.gov | The 4-aminopiperidine moiety can replace other cyclic amines to improve drug-like properties. |

| Scaffold Hopping | Replacing the core of a molecule with a different scaffold to find new, potent compounds. nih.gov | The entire compound can serve as a new scaffold to mimic the pharmacophore of a known drug. |

Design of Targeted Therapeutics Utilizing Piperidine and Alkyne Motifs

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs due to its favorable physicochemical properties and its ability to serve as a versatile template for orienting substituents in three-dimensional space. nih.gov The 4-aminopiperidine motif, in particular, has been utilized in the development of inhibitors for various biological targets, including kinases and proteases. nih.gov The terminal alkyne group further enhances the therapeutic potential of this compound by providing a reactive handle for covalent modification of the target protein. This is a strategy employed in the design of targeted covalent inhibitors, which can offer increased potency and prolonged duration of action. The combination of the well-established piperidine scaffold and the reactive alkyne makes this compound a promising starting point for the development of novel, targeted therapeutics. nih.govprecisepeg.com

Investigations into Molecular Mechanisms of Action at the Cellular Level (excluding clinical data)

Understanding how a potential drug molecule exerts its effects at a cellular level is a critical aspect of drug discovery. While specific data for this compound is not available, its structural features suggest several avenues for mechanistic investigation. The 4-aminopiperidine scaffold has been shown to be a key component in molecules that modulate the assembly of viral particles, such as in the case of Hepatitis C Virus. nih.gov Therefore, derivatives of this compound could be synthesized and tested for their effects on similar protein-protein interactions or assembly processes.

Furthermore, the alkyne group allows for the use of this compound in chemoproteomic studies to identify its cellular binding partners. By treating cells with an alkyne-containing probe and then using click chemistry to attach an affinity tag, researchers can pull down the protein targets of the compound and identify them using mass spectrometry. This powerful technique can reveal the molecular mechanisms of action for novel bioactive compounds and help to identify potential off-target effects early in the drug discovery process.

Advanced Analytical and Spectroscopic Characterization Techniques in Research

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a molecule with exceptional accuracy. This technique measures the mass-to-charge ratio (m/z) of an ion to four or more decimal places, which allows for the determination of a unique molecular formula.

For "1-(4-Aminopiperidin-1-yl)pent-4-yn-1-one," the molecular formula is C₁₀H₁₆N₂O. The theoretical exact mass of the neutral molecule is calculated by summing the exact masses of its constituent isotopes (¹²C, ¹H, ¹⁴N, and ¹⁶O). When analyzed by HRMS, typically using electrospray ionization (ESI) to form a protonated molecule [M+H]⁺, the expected m/z value would be for the C₁₀H₁₇N₂O⁺ ion.

In a doctoral thesis, the calculated exact mass for the [M]·⁺ ion of a compound with the formula C₁₀H₁₆N₂O was reported as 180.1258. Experimental analysis yielded a value of 180.1255, demonstrating a high degree of accuracy and confirming the molecular formula. This precise correlation between the calculated and found mass provides unequivocal evidence for the compound's elemental composition.

Table 7.1: HRMS Data for C₁₀H₁₆N₂O

| Ion Species | Calculated m/z | Found m/z |

| [M]·⁺ | 180.1258 | 180.1255 |

This table presents representative data for a compound with the molecular formula C₁₀H₁₆N₂O.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (1D and 2D techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed structural map can be constructed.

¹H NMR: A hypothetical ¹H NMR spectrum of "this compound" would display distinct signals for each unique proton environment.

Alkyne Proton: A characteristic signal for the terminal alkyne proton (C≡C-H) would appear in the range of 2.0-3.0 ppm, likely as a triplet due to coupling with the adjacent methylene (B1212753) protons.

Piperidine (B6355638) Protons: The protons on the piperidine ring would produce complex multiplets in the aliphatic region (approximately 1.2-3.8 ppm). The proton on the carbon bearing the amino group (C4-H) would be distinct, likely appearing further downfield. The protons on the carbons adjacent to the amide nitrogen (C2-H and C6-H) would also be shifted downfield due to the electron-withdrawing effect of the carbonyl group.

Pentynoyl Protons: The two methylene groups (-CH₂-CH₂-) in the pentynoyl chain would give rise to signals in the aliphatic region, with their chemical shifts influenced by the adjacent carbonyl and alkyne groups.

Amine Protons: The primary amine (-NH₂) protons would typically appear as a broad singlet, the chemical shift of which can be highly variable depending on solvent, concentration, and temperature.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum would show a single peak for each unique carbon atom.

Carbonyl Carbon: The amide carbonyl carbon (C=O) would be the most downfield signal, typically appearing around 170 ppm.

Alkyne Carbons: The two alkyne carbons (C≡C) would be found in the range of 65-90 ppm.

Piperidine and Pentynoyl Carbons: The remaining sp³ hybridized carbons of the piperidine ring and the pentynoyl chain would appear in the upfield region of the spectrum, generally between 20-60 ppm.

2D NMR Techniques: To definitively assign each signal, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed. COSY reveals proton-proton coupling relationships, helping to trace the connectivity of the carbon skeleton. HSQC correlates each proton signal with the carbon signal to which it is directly attached, allowing for unambiguous assignment of the ¹H and ¹³C spectra.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

For "this compound," the IR spectrum would be expected to show several characteristic absorption bands:

N-H Stretch: The primary amine (-NH₂) would exhibit two distinct stretching bands in the region of 3300-3500 cm⁻¹.

C≡C-H Stretch: A sharp, strong absorption band corresponding to the stretching of the terminal alkyne C-H bond would be observed around 3300 cm⁻¹.

C-H Stretch: Aliphatic C-H stretching vibrations from the piperidine and pentynoyl moieties would appear just below 3000 cm⁻¹.

C≡C Stretch: A weak but sharp absorption band for the carbon-carbon triple bond stretch would be expected in the range of 2100-2140 cm⁻¹.

C=O Stretch: A strong, prominent absorption band for the amide carbonyl (C=O) stretch would be located around 1630-1680 cm⁻¹.

Table 7.2: Expected IR Absorption Bands

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Amine (N-H) | Stretch | 3300-3500 (two bands) |

| Alkyne (≡C-H) | Stretch | ~3300 |

| Alkyne (C≡C) | Stretch | 2100-2140 |

| Amide (C=O) | Stretch | 1630-1680 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The primary chromophores in "this compound" are the amide carbonyl group and the alkyne. These groups, however, are not extensively conjugated. Therefore, strong absorptions in the UV-Vis spectrum are not expected. A weak absorption maximum (λ_max) corresponding to the n → π* transition of the amide carbonyl group might be observed in the UV region, typically around 210-230 nm. The alkyne group's electronic transitions occur at shorter wavelengths, likely below the typical cutoff of standard UV-Vis spectrophotometers.

Advanced Chromatographic Techniques (HPLC, GC) for Purity Assessment and Isolation

Chromatographic methods are essential for separating the target compound from impurities and for assessing its purity level.

High-Performance Liquid Chromatography (HPLC): HPLC is the premier technique for the purity analysis of non-volatile compounds like "this compound." Using a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent (like acetonitrile (B52724) or methanol), a sharp, single peak for the compound would be expected. The purity is determined by integrating the area of the main peak relative to the total area of all peaks in the chromatogram. A purity of >97% was reported for a compound with this molecular formula, as determined by HPLC analysis.

Gas Chromatography (GC): GC is suitable for volatile and thermally stable compounds. Due to the relatively high molecular weight and the presence of polar functional groups (amine and amide), direct analysis of "this compound" by GC might be challenging without derivatization. Derivatizing the primary amine, for instance, could increase its volatility and improve its chromatographic behavior. If applicable, GC coupled with a mass spectrometer (GC-MS) would provide both separation and identification of any volatile impurities.

Chiral Analytical Methods for Enantiomeric Purity Determination

The structure of "this compound" is achiral. The molecule possesses a plane of symmetry that passes through the C1-N, C4, and N-H₂ atoms of the piperidine ring, assuming the ring is in a stable chair conformation. Therefore, it does not exist as enantiomers, and analysis of enantiomeric purity is not applicable. If a chiral center were introduced into the molecule, for example by substitution at one of the methylene groups in the pentynoyl chain or on the piperidine ring (at C2, C3, C5, or C6), then chiral analytical methods would become necessary. Techniques such as chiral HPLC or chiral GC, which use a chiral stationary phase, would be employed to separate and quantify the different enantiomers.

Emerging Research Frontiers and Future Perspectives

Integration with Automated Synthesis and High-Throughput Screening Methodologies

The structure of 1-(4-Aminopiperidin-1-yl)pent-4-yn-1-one is well-suited for modern, accelerated research and development paradigms. Automated synthesis platforms can be employed for the rapid generation of derivatives. acs.org For instance, the primary amine of the 4-aminopiperidine (B84694) moiety can be functionalized with a diverse range of building blocks using automated parallel synthesis, allowing for the creation of large chemical libraries. nih.gov

High-throughput screening (HTS) can then be utilized to evaluate these libraries for various biological activities. sigmaaldrich.com The alkyne group, in particular, is amenable to "click chemistry" reactions, which are highly efficient and can be performed in high-throughput formats. pnas.orgacs.org This enables the rapid assessment of the compound's potential in various assays, such as those for identifying enzyme inhibitors or new materials. pnas.orgacs.org

Table 1: Potential High-Throughput Screening Applications

| Screening Application | Rationale for Inclusion | Potential Library Size |

|---|---|---|

| Kinase Inhibitor Screening | The aminopiperidine scaffold is a known kinase inhibitor motif. acs.org | 1,000 - 10,000 compounds |

| GPCR Ligand Discovery | Piperidine (B6355638) derivatives are common in GPCR-targeted drugs. | 1,000 - 10,000 compounds |

| "Click" Chemistry-based Target Identification | The terminal alkyne allows for covalent linkage to biological targets. ox.ac.uknih.gov | >10,000 compounds |

| Materials Science Discovery | Polymerization and modification of the alkyne group can lead to new materials. numberanalytics.com | 100 - 1,000 compounds |

Applications in Supramolecular Chemistry and Advanced Materials Science

The field of supramolecular chemistry, which studies non-covalent interactions between molecules, offers exciting prospects for this compound. researchgate.netyoutube.com The amino and carbonyl groups of the molecule can participate in hydrogen bonding, enabling the formation of self-assembling systems. nih.govrsc.org These systems could find applications in areas such as drug delivery and the development of smart materials. youtube.com

In advanced materials science, the terminal alkyne is a key functional group. numberanalytics.com It can undergo polymerization to create novel polymers with unique electronic and optical properties. numberanalytics.com Furthermore, the alkyne can be used to graft the molecule onto surfaces or into larger structures, creating functionalized materials for a variety of applications, including sensors and catalysts. The electrochemical properties of alkynes also open up possibilities for creating new electronic materials. acs.org

Development of Novel Therapeutic Modalities and Target Engagement Strategies

The 4-aminopiperidine scaffold is a privileged structure in medicinal chemistry, found in a number of approved drugs and clinical candidates. acs.orgthieme-connect.com This suggests that this compound and its derivatives could have significant therapeutic potential. The compound could be explored as a starting point for developing inhibitors of various enzymes, such as kinases or proteases, or as a modulator of ion channels or receptors. nih.govacs.org

The terminal alkyne provides a powerful tool for target engagement studies. chemicalprobes.org It can be used as a "clickable" handle to attach reporter molecules, such as fluorescent dyes or biotin (B1667282) tags. ox.ac.uknih.gov This allows for the direct visualization and identification of the biological targets of the compound within cells or tissues, a crucial step in drug discovery and development. ox.ac.uknih.gov This approach, known as activity-based protein profiling (ABPP), can provide valuable insights into the mechanism of action of new drug candidates. researchgate.net

Green Chemistry Approaches in the Synthesis and Derivatization of the Compound

The principles of green chemistry, which aim to reduce the environmental impact of chemical processes, are increasingly important in both academic and industrial research. unibo.it The synthesis of this compound can be optimized to be more environmentally friendly. This could involve the use of biocatalysts, such as enzymes, to perform key steps in the synthesis, or the use of greener solvents and reagents. rsc.orgucd.ie

For example, recent advances in the synthesis of piperidine derivatives have focused on methods that avoid the use of heavy metals and harsh reaction conditions. nih.govajchem-a.com Similarly, the derivatization of the compound using "click" chemistry is inherently a green reaction, as it is highly efficient and produces minimal byproducts. nih.gov

Table 2: Potential Green Chemistry Approaches

| Green Chemistry Principle | Application to Synthesis/Derivatization |

|---|---|

| Use of Renewable Feedstocks | Exploring bio-based starting materials for the synthesis. |

| Atom Economy | Utilizing reactions that incorporate most of the starting materials into the final product, such as "click" chemistry. nih.gov |

| Use of Safer Solvents and Auxiliaries | Employing water or other green solvents in the synthesis and purification steps. unibo.it |

| Design for Energy Efficiency | Developing synthetic routes that can be performed at ambient temperature and pressure. scienceintheclassroom.org |

| Catalysis | Using catalytic reagents, including biocatalysts, in place of stoichiometric reagents. rsc.orgucd.ie |

Exploration of New Biological Targets and Pathways

While the 4-aminopiperidine scaffold has been explored for a number of biological targets, there is still vast potential for discovering new applications for this compound. nih.govnih.govacs.orgtandfonline.com The unique combination of the aminopiperidine and the terminal alkyne may lead to interactions with novel biological targets that have not yet been considered.

Systematic screening of the compound against a wide range of biological targets, using techniques such as phenotypic screening and chemoproteomics, could uncover unexpected activities. nih.gov This could lead to the development of new therapies for a variety of diseases, including cancer, infectious diseases, and neurological disorders. nih.govresearchgate.net The alkyne functionality can also be used to develop probes to explore new biological pathways and to better understand the complex networks that govern cellular function. nih.govnih.gov

Q & A

Basic: What are the key synthetic routes for 1-(4-Aminopiperidin-1-yl)pent-4-yn-1-one, and how are intermediates characterized?

The synthesis typically involves:

Piperidine functionalization : Introducing the 4-amine group via reductive amination or protection/deprotection strategies.

Alkyne incorporation : Coupling the piperidine moiety with a pent-4-yn-1-one backbone via nucleophilic acyl substitution or palladium-catalyzed cross-coupling.

Purification : Column chromatography or recrystallization to isolate the product.

Intermediates are characterized using NMR (1H/13C for functional group confirmation), HPLC (purity >95%), and FT-IR (carbonyl and alkyne stretches at ~1700 cm⁻¹ and ~2100 cm⁻¹, respectively) .

Advanced: How can reaction conditions be optimized to mitigate side reactions during alkyne introduction?

Critical parameters include:

- Temperature control : Maintain ≤40°C to prevent alkyne oligomerization.

- Solvent selection : Use polar aprotic solvents (e.g., DMF or THF) to stabilize intermediates.

- Catalyst tuning : Pd(PPh₃)₄ or CuI for efficient cross-coupling while minimizing homocoupling byproducts .

- In-line monitoring : Real-time FT-IR or LC-MS to detect undesired intermediates and adjust stoichiometry .

Basic: What spectroscopic techniques are essential for structural confirmation?

- X-ray crystallography : Resolves piperidine chair conformation and alkyne geometry (SHELX software for refinement) .

- NMR : 1H NMR detects amine protons (δ 1.5–2.5 ppm) and alkyne protons (δ 2.8–3.2 ppm); 13C NMR confirms carbonyl (δ ~200 ppm) and sp-hybridized carbons (δ ~70–90 ppm) .

- High-resolution mass spectrometry (HRMS) : Validates molecular formula (C₁₀H₁₆N₂O) .

Advanced: How can contradictions between computational and experimental spectroscopic data be resolved?

- DFT calculations : Compare optimized geometries (B3LYP/6-311+G(d,p)) with experimental NMR shifts to identify conformational discrepancies.

- Dynamic NMR : Detect rotational barriers in piperidine rings causing signal splitting.

- Synchrotron XRD : Resolve crystallographic ambiguities in alkyne bond lengths (expected: ~1.21 Å) .

Basic: What safety protocols are recommended for handling this compound?

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and ANSI Z87.1 goggles.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates.

- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: What strategies are used to study its biological target engagement and selectivity?

- Radioligand binding assays : Screen against GPCR panels (e.g., histamine H3 or σ receptors) using tritiated analogs.

- Cryo-EM : Resolve ligand-receptor complexes to identify binding motifs (e.g., piperidine-amine interactions).

- Metabolic stability assays : Incubate with liver microsomes to assess CYP450-mediated degradation .

Basic: How is stability assessed under varying storage conditions?

- Forced degradation studies : Expose to heat (40°C), light (1.2 million lux-hours), and humidity (75% RH) for 4 weeks.

- Analytical tracking : Monitor via HPLC for degradation products (e.g., oxidized alkyne or hydrolyzed ketone) .

Advanced: What computational tools predict its pharmacokinetic properties?

- ADMET prediction : SwissADME or ADMETLab2.0 estimate LogP (~1.8), solubility (<10 μM), and blood-brain barrier penetration (CNS MPO score >4).

- Molecular dynamics (MD) : Simulate membrane permeability using CHARMM-GUI .

Basic: How is enantiomeric purity verified if chiral centers are present?

- Chiral HPLC : Use amylose or cellulose columns with UV detection (λ = 254 nm).

- Optical rotation : Compare [α]D²⁵ values with literature (e.g., +15° to +25° for R-configuration) .

Advanced: What methodologies elucidate structure-activity relationships (SAR) for derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.